REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](=[O:13])[N:4]([CH3:12])[N:5]=[CH:6][C:7]=1[NH:8][CH2:9][CH2:10]Cl.[F:14][C:15]1[CH:29]=[CH:28][C:18]2[C:19]([CH:22]3[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]3)=[N:20][O:21][C:17]=2[CH:16]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>C(#N)C>[F:14][C:15]1[CH:29]=[CH:28][C:18]2[C:19]([CH:22]3[CH2:23][CH2:24][N:25]([CH2:10][CH2:9][NH:8][C:7]4[CH:6]=[N:5][N:4]([CH3:12])[C:3](=[O:13])[C:2]=4[Cl:1])[CH2:26][CH2:27]3)=[N:20][O:21][C:17]=2[CH:16]=1 |f:2.3.4,5.6|
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Name
|
4-chloro-5-(2-choroethylamino)-2-methyl-2H-pyridazine-3-one
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Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1NCCCl)C)=O
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
FC1=CC2=C(C(=NO2)C2CCNCC2)C=C1
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
FILTRATION
|
Details
|
filtered over a magnesium sulfate
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Type
|
ADDITION
|
Details
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containing carbon bed
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Type
|
CUSTOM
|
Details
|
the organic phase is evaporated
|
Type
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DISSOLUTION
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Details
|
The crude product is dissolved in ethyl acetate
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Type
|
WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase is dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from ethyl acetate
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCNC2=C(C(N(N=C2)C)=O)Cl)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g | |
YIELD: PERCENTYIELD | 80.5% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |